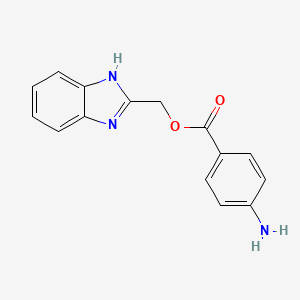

1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

435342-18-0 |

|---|---|

Molecular Formula |

C15H14ClN3O2 |

Molecular Weight |

303.74 g/mol |

IUPAC Name |

1H-benzimidazol-2-ylmethyl 4-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C15H13N3O2.ClH/c16-11-7-5-10(6-8-11)15(19)20-9-14-17-12-3-1-2-4-13(12)18-14;/h1-8H,9,16H2,(H,17,18);1H |

InChI Key |

HPVJGYKFZHAXDW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Disclaimer: The following guide details a proposed synthesis and predicted characterization for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. As of the last update, specific literature detailing the synthesis and full characterization of this exact compound is not available. The protocols and data are therefore based on established chemical principles, analogous reactions, and the known properties of its precursor molecules.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound, combines the benzimidazole scaffold with the 4-aminobenzoate moiety, a structure found in local anesthetics (e.g., benzocaine) and other pharmacologically active agents. This guide provides a comprehensive, albeit predictive, framework for its synthesis and structural elucidation, intended to serve as a foundational resource for researchers interested in this novel compound.

Proposed Synthesis Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, (1H-benzimidazol-2-yl)methanol. The second step is a classic Fischer esterification to couple the benzimidazole alcohol with 4-aminobenzoic acid.

Caption: Proposed two-step synthesis pathway for the target compound.

Experimental Protocols

Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol

This procedure is adapted from established methods for synthesizing 2-substituted benzimidazoles.[1][2]

-

Reaction Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (0.1 mol, 10.8 g) and glycolic acid (0.1 mol, 7.6 g).

-

Acid Catalyst: Add 50 mL of 4N hydrochloric acid.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.

-

Neutralization: Slowly neutralize the mixture by adding 10% sodium hydroxide solution dropwise with constant stirring until the pH is approximately 7-8. A precipitate will form.

-

Isolation and Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield pure (1H-benzimidazol-2-yl)methanol.

Step 2: Synthesis of this compound (Proposed)

This protocol is based on the Fischer esterification of 4-aminobenzoic acid.[3]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve (1H-benzimidazol-2-yl)methanol (0.05 mol, 7.4 g) and 4-aminobenzoic acid (0.05 mol, 6.85 g) in 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add 2-3 mL of concentrated sulfuric acid dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction should be monitored by TLC.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 250 mL of ice-cold water. Neutralize the excess acid by slowly adding a 10% sodium carbonate solution until effervescence ceases and the pH is basic (pH ~8).

-

Product Isolation: The resulting precipitate, this compound, is collected by vacuum filtration.

-

Washing and Drying: Wash the solid product with three portions of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven.

-

Purification: Further purification can be achieved by recrystallization from a solvent system like ethanol or ethyl acetate/hexane.

Characterization of Reactants and Product

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques.

Caption: Logical workflow for the characterization of the final product.

Data for Precursors

Table 1: Physicochemical and Spectroscopic Data of Precursors

| Property | (1H-benzimidazol-2-yl)methanol | 4-Aminobenzoic Acid |

| Molecular Formula | C₈H₈N₂O | C₇H₇NO₂ |

| Molecular Weight | 148.16 g/mol | 137.14 g/mol |

| Appearance | White solid | White to off-white crystalline powder |

| Melting Point | 176-178 °C[4] | 187-189 °C |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.3 (s, 1H, NH), 7.5 (m, 2H, Ar-H), 7.1 (m, 2H, Ar-H), ~5.5 (br s, 1H, OH), 4.7 (s, 2H, CH₂) | ~12.0 (br s, 1H, COOH), 7.65 (d, 2H, Ar-H), 6.57 (d, 2H, Ar-H), 5.9 (br s, 2H, NH₂)[5] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~155 (C=N), ~142, ~134 (Ar-C quat.), ~121, ~115 (Ar-CH), ~58 (CH₂) | ~167 (C=O), ~152 (C-NH₂), ~131 (Ar-CH), ~117 (C-COOH), ~113 (Ar-CH)[6] |

| FT-IR (cm⁻¹) | 3100-2800 (O-H, N-H), 1620 (C=N), 1450 (C=C), 1050 (C-O) | 3470, 3360 (N-H), 3200-2800 (O-H), 1680 (C=O), 1600 (C=C), 1315 (C-N) |

Predicted Characterization Data for this compound

Table 2: Predicted Physicochemical and Spectroscopic Data for the Final Product

| Property | Predicted Value / Observation |

| Molecular Formula | C₁₅H₁₃N₃O₂ |

| Molecular Weight | 267.28 g/mol |

| Appearance | Expected to be a solid, likely crystalline and off-white to pale yellow. |

| Melting Point | A sharp melting point, expected to be >180 °C. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (br s, 1H, Imidazole N-H), 7.7-7.5 (m, 4H, Benzimidazole Ar-H & Benzoate Ar-H ortho to C=O), 7.2 (m, 2H, Benzimidazole Ar-H), 6.6 (d, 2H, Benzoate Ar-H ortho to NH₂), 6.0 (br s, 2H, NH₂), 5.5 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~166 (C=O), ~153 (C-NH₂), ~151 (C=N), ~143, ~135 (Ar-C quat.), ~131 (Ar-CH), ~122 (Ar-CH), ~118 (Ar-C quat.), ~115 (Ar-CH), ~113 (Ar-CH), ~62 (-CH₂-) |

| FT-IR (cm⁻¹) | ~3450, 3350 (N-H stretch, amine), ~3100 (N-H stretch, imidazole), ~3050 (Aromatic C-H stretch), ~1710 (C=O stretch, ester), ~1605 (C=C stretch, aromatic), ~1280 (C-O stretch, ester), ~1170 (C-N stretch) |

| Mass Spec (ESI-MS) | Predicted [M+H]⁺ = 268.1081 |

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis of the novel compound this compound. By leveraging well-established condensation and esterification reactions, the target molecule should be accessible for further study. The provided characterization data, while predictive, offers a clear set of benchmarks for researchers to validate their synthetic outcomes. The successful synthesis and characterization of this compound will enable the exploration of its potential biological activities, contributing to the ever-expanding field of medicinal chemistry.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate and Its Analogs

This technical guide provides a comprehensive overview of the crystal structure analysis of benzimidazole derivatives, with a specific focus on compounds structurally related to 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the solid-state properties and molecular architecture of this important class of heterocyclic compounds.

Benzimidazole and its derivatives are of significant interest due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, is crucial for understanding structure-activity relationships, designing new drug candidates, and controlling the physicochemical properties of pharmaceutical solids.

While a complete crystal structure determination for this compound is not publicly available, this guide will utilize data from a closely related analog, Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate [4], to illustrate the principles and methodologies of crystal structure analysis. The experimental protocols and structural features discussed are broadly applicable to the title compound and other similar benzimidazole derivatives.

Data Presentation: Crystallographic Data of a Representative Benzimidazole Derivative

The following tables summarize the key crystallographic data for Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate, a compound that serves as a valuable proxy for understanding the structural characteristics of this compound.[4]

Table 1: Crystal Data and Structure Refinement Details [4]

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂N₂O₂·3H₂O |

| Formula Weight | 306.32 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 6.8308 (3) Å |

| b | 10.8165 (5) Å |

| c | 11.5254 (8) Å |

| α | 114.718 (3)° |

| β | 101.718 (4)° |

| γ | 97.621 (2)° |

| Volume | 734.41 (7) ų |

| Z | 2 |

| Density (calculated) | 1.385 Mg/m³ |

| Absorption Coefficient | 0.106 mm⁻¹ |

| F(000) | 324 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 10457 |

| Independent Reflections | 3194 [R(int) = 0.041] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3194 / 0 / 209 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R1 = 0.0430, wR2 = 0.1075 |

| R indices (all data) | R1 = 0.0489, wR2 = 0.1119 |

Table 2: Selected Bond Lengths and Angles [4]

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C7 | 1.3321 (15) | N1-C7-N2 | 112.56 (10) |

| N2-C7 | 1.3638 (14) | C5-C6-C12 | 118.95 (10) |

The bond lengths N1-C7 and N2-C7 in the imidazole ring are intermediate between a typical C-N single bond (1.48 Å) and a C=N double bond (1.28 Å), indicating significant electron delocalization within the heterocyclic ring system.[4]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

1. Synthesis and Crystallization

The synthesis of benzimidazole derivatives often involves the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[5][6] For this compound, a plausible synthetic route would be the reaction of o-phenylenediamine with 2-(4-aminobenzoyloxy)acetic acid or a related activated ester.

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[7] The choice of solvent is critical and is often determined empirically. Common solvents for benzimidazole derivatives include ethanol, methanol, acetonitrile, and dimethylformamide. The key to obtaining good crystals is to allow them to form slowly.[7]

2. Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

-

Crystal Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[9] Modern diffractometers use area detectors (like CCDs) to efficiently capture the diffraction data.[4]

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.[10] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[11]

Visualization of Key Processes

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound.

Caption: Workflow for single-crystal X-ray structure determination.

Hypothetical Signaling Pathway Interaction

Benzimidazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical interaction of a benzimidazole derivative with a protein kinase, a common target in cancer therapy.[12]

Caption: Hypothetical inhibition of a receptor tyrosine kinase by a benzimidazole derivative.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]

An In-depth Technical Guide on the Solubility of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a compound of interest in pharmaceutical research. Due to the limited availability of public-domain quantitative solubility data for this specific molecule, this document focuses on providing a comprehensive framework for its solubility determination. This includes a review of the expected solubility based on related benzimidazole derivatives and a detailed experimental protocol for accurate measurement.

Predicted Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. The following table is provided as a template for researchers to populate upon experimental determination.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination via Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[4][5] It is considered the gold standard due to its ability to achieve a true thermodynamic equilibrium.[4]

1. Objective:

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

2. Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF) of high purity

-

Vials with screw caps

-

Orbital shaker or other mechanical agitation device with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A validated analytical method for concentration determination (e.g., HPLC-UV, LC-MS)

3. Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.[5][6]

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[4][6] The time required to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until a plateau is observed.[5]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifugation or filtration.[4] This is a critical step to ensure that no solid particles are present in the sample taken for analysis.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The experiment should be performed in triplicate or more to ensure reproducibility.[5]

4. Data Reporting:

The results should be reported in mg/mL and/or mol/L, along with the experimental temperature and the analytical method used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of equilibrium solubility using the saturation shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Introduction

1H-benzimidazol-2-ylmethyl 4-aminobenzoate belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The thermal stability of such compounds is a critical parameter, influencing their storage, formulation, and overall suitability as therapeutic agents. This technical guide summarizes the expected thermal behavior of this compound based on data from analogous structures and outlines standard experimental protocols for its determination.

Predicted Thermal Stability

While direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not available, studies on various benzimidazole derivatives consistently demonstrate their high thermal stability. For instance, triphenylamine-benzimidazole derivatives have been reported to be stable up to 399–454 °C.[4] The thermal stability of benzimidazole-containing polymers is also notably high, although it varies depending on the specific monomeric units.[1]

The substituents on the benzimidazole ring significantly influence thermal stability. Theoretical studies have shown that electron-donating groups, such as methyl groups, can enhance thermal stability, whereas electron-withdrawing groups, like nitro groups, tend to decrease it.[5] Given the structure of this compound, which contains both an electron-donating amino group and an ester linkage, its thermal decomposition is likely to be a multi-step process.

Data on Related Benzimidazole Derivatives

To provide a comparative context, the following table summarizes the thermal decomposition temperatures (Td), corresponding to a 5% weight loss, for a selection of benzimidazole derivatives as determined by TGA.

| Compound | Td (°C) | Atmosphere | Heating Rate (°C/min) | Reference |

| Triphenylamine-benzimidazole (1a) | 399 | Nitrogen | 20 | [4] |

| 5-OMe-Triphenylamine-benzimidazole (1c) | 406 | Nitrogen | 20 | [4] |

| 5-OH-Triphenylamine-benzimidazole (1b) | 436 | Nitrogen | 20 | [4] |

| 5-CN-Triphenylamine-benzimidazole (1d) | 454 | Nitrogen | 20 | [4] |

| 4-PIMCFTPA | 350 | - | 10 | [6] |

| 4-BICFTPA | 304 | - | 10 | [6] |

Experimental Protocols

The following are detailed, generalized methodologies for assessing the thermal stability of benzimidazole derivatives like this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[4][6]

-

The analysis should be performed under a controlled atmosphere, typically an inert gas like nitrogen, flowing at a constant rate (e.g., 50 mL/min).

-

Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which a 5% weight loss occurs.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The heat flow to the sample is monitored relative to the reference.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded as peaks in the DSC thermogram.

-

Visualizations

The following diagrams illustrate a typical experimental workflow for thermal analysis and a hypothetical decomposition pathway for this compound.

Caption: A generalized workflow for conducting thermal analysis of a chemical compound.

Caption: A plausible decomposition pathway for this compound.

Conclusion

While specific data for this compound is lacking, the extensive research on related benzimidazole derivatives provides a solid foundation for predicting its thermal behavior. It is anticipated to be a thermally stable compound, with decomposition likely occurring at elevated temperatures. The primary decomposition pathway is hypothesized to involve the cleavage of the ester linkage, followed by the breakdown of the resulting benzimidazole and aminobenzoate fragments. For definitive characterization, it is imperative to conduct experimental thermal analysis using standard techniques such as TGA and DSC as outlined in this guide. This information is crucial for the development of stable and effective pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsm.com [ijpsm.com]

- 3. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Prolific History of Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural similarity to naturally occurring purines allows for favorable interactions with various biological macromolecules, making it a "privileged scaffold" in the design of therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the discovery and historical development of benzimidazole derivatives, detailing key synthetic milestones, the elucidation of their diverse pharmacological activities, and the experimental foundations that propelled this remarkable class of compounds to the forefront of modern medicine.

The Genesis of a Scaffold: Hobrecker's Pioneering Synthesis

The history of benzimidazole begins in 1872 with the first synthesis of a derivative, 2,5-dimethyl-1H-benzo[d]imidazole, by Hobrecker.[4][5][6][7] This seminal work laid the foundation for all subsequent explorations of benzimidazole chemistry. Hobrecker's method involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by a cyclization reaction.[5] A few years later, Ladenburg reported an alternative synthesis by refluxing 3,4-diaminotoluene with acetic acid, a method that foreshadowed the widely adopted Phillips-Ladenburg condensation.[7]

Experimental Protocol: The Phillips-Ladenburg Synthesis of Benzimidazole

The Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, remains a fundamental and versatile method for preparing benzimidazoles.[5][6]

Objective: To synthesize the parent benzimidazole ring.

Materials:

-

o-Phenylenediamine

-

Formic acid (or trimethyl orthoformate)[1]

-

Hydrochloric acid (catalytic amount, if using formic acid)

-

Methanol (as solvent, if using trimethyl orthoformate)

-

Sodium hydroxide solution (for neutralization)

-

Activated carbon

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in an excess of formic acid.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8. The crude benzimidazole will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash it with cold distilled water.

-

For purification, recrystallize the crude product from hot water. Add a small amount of activated carbon to the hot solution to decolorize it, and then filter the hot solution to remove the carbon.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified benzimidazole crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Expected Outcome: White, crystalline solid of benzimidazole.[1]

The Dawn of Biological Activity: From Antibacterials to Anthelmintics

For several decades following its discovery, the benzimidazole scaffold remained primarily of academic interest. The turning point came in the 1940s when Woolley and others began to investigate its biological properties, noting its structural resemblance to purines and demonstrating its antibacterial activity against organisms like E. coli and Streptococcus lactis.[2] This discovery opened the floodgates for the exploration of benzimidazole derivatives as potential therapeutic agents.

A major breakthrough occurred in 1961 with the introduction of thiabendazole , the first benzimidazole anthelmintic.[8] This discovery marked the beginning of a new era in the treatment of parasitic infections in both veterinary and human medicine. The success of thiabendazole spurred the development of a wide array of second and third-generation anthelmintics with improved efficacy and broader spectrums of activity.[8]

dot graph "Timeline_of_Benzimidazole_Discoveries" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Discovery" { label="Foundational Discoveries"; bgcolor="#F1F3F4"; "1872" [label="1872: First Synthesis\n(Hobrecker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1944" [label="1944: Antibacterial Activity\n(Woolley)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Therapeutic_Applications" { label="Emergence of Therapeutic Applications"; bgcolor="#F1F3F4"; "1961" [label="1961: Anthelmintics\n(Thiabendazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "1960s_Fungicides" [label="Late 1960s: Fungicides\n(Benomyl)", fillcolor="#FBBC05", fontcolor="#202124"]; "1970s_PPIs" [label="1970s: Proton Pump Inhibitors\n(Timoprazole leads to Omeprazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "1971" [label="1971: Mebendazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; "1975" [label="1975: Albendazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"1872" -> "1944" [label="Biological Exploration"]; "1944" -> "1961" [label="Therapeutic Development"]; "1961" -> "1971" [label="Improved Efficacy"]; "1971" -> "1975"; "1961" -> "1960s_Fungicides" [label="Broadening Scope"]; "1960s_Fungicides" -> "1970s_PPIs" [label="Diverse Mechanisms"]; } Caption: Key Milestones in the History of Benzimidazole Derivatives.

Mechanism of Action: Targeting Tubulin

The primary mechanism of action for benzimidazole anthelmintics and fungicides is the inhibition of microtubule polymerization.[8][9] These compounds exhibit selective toxicity by binding with high affinity to the β-tubulin subunit of parasitic and fungal microtubules, disrupting their formation.[8][9] This interference with the cytoskeleton leads to the arrest of cell division, impaired glucose uptake, and ultimately, the death of the parasite or fungus.[10]

dot graph "Benzimidazole_Anthelmintic_Mechanism" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, fontname="Arial", fontsize=9];

"Benzimidazole" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Beta_Tubulin" [label="Parasite β-Tubulin", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhibition" [label="Inhibition of\nMicrotubule Polymerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Disruption" [label="Cytoskeleton Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cellular_Effects" [label="Impaired Glucose Uptake\nCell Cycle Arrest", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; "Parasite_Death" [label="Parasite Death", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Benzimidazole" -> "Beta_Tubulin" [label="Binds to"]; "Beta_Tubulin" -> "Inhibition"; "Inhibition" -> "Disruption"; "Disruption" -> "Cellular_Effects"; "Cellular_Effects" -> "Parasite_Death"; } Caption: Mechanism of Action for Benzimidazole Anthelmintics.

Expanding the Therapeutic Landscape: Fungicides and Proton Pump Inhibitors

The success in parasitology was soon replicated in agriculture. In the late 1960s, benzimidazole fungicides, such as benomyl and carbendazim , were introduced.[9][11][12] These systemic fungicides were highly effective against a broad spectrum of fungal pathogens affecting cereals, fruits, and vegetables.[11][13]

The 1970s witnessed another landmark in the history of benzimidazoles with the discovery of their anti-secretory properties.[14] This led to the development of proton pump inhibitors (PPIs) , a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders.[14][15] The journey began with the identification of timoprazole, a pyridylmethylsulfinyl benzimidazole, which ultimately led to the optimization and launch of omeprazole in 1988, the first-in-class PPI.[14][16] Subsequent development yielded other successful PPIs like lansoprazole and pantoprazole.[14][17]

Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump

Proton pump inhibitors are prodrugs that, in the acidic environment of the stomach's parietal cells, undergo a chemical rearrangement to form a reactive sulfenamide intermediate.[14][15] This activated form then covalently binds to cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion.[14][17]

dot digraph "PPI_Mechanism_of_Action" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10];

} Caption: Proton Pump Inhibitor (PPI) Signaling Pathway.

Quantitative Data on Early Benzimidazole Derivatives

The following table summarizes key data for some of the pioneering benzimidazole derivatives, illustrating the breadth of their biological activities.

| Compound | Class | Year of Discovery/Introduction | Primary Target | Reported Activity/Potency |

| Thiabendazole | Anthelmintic | 1961[8] | β-tubulin[8] | Broad-spectrum against nematodes[8] |

| Benomyl | Fungicide | Late 1960s[12] | β-tubulin[9] | Systemic control of Ascomycetes and Basidiomycetes[9] |

| Mebendazole | Anthelmintic | 1971[2] | β-tubulin[8] | High efficacy against gastrointestinal nematodes[8] |

| Albendazole | Anthelmintic | 1975[2] | β-tubulin[8] | Broad-spectrum, including some cestodes and trematodes[8] |

| Omeprazole | Proton Pump Inhibitor | Marketed 1988[14] | H+/K+-ATPase[14] | Potent inhibitor of gastric acid secretion[14] |

Conclusion

From a laboratory curiosity in the 19th century to a cornerstone of modern pharmacotherapy, the journey of benzimidazole derivatives is a testament to the power of medicinal chemistry. The versatility of the benzimidazole scaffold has allowed for the development of life-saving drugs across multiple therapeutic areas, including infectious diseases, gastroenterology, and agriculture. The foundational discoveries and detailed experimental work outlined in this guide have paved the way for ongoing research, with new benzimidazole derivatives continually being explored for novel applications in oncology, virology, and beyond. The rich history of this remarkable scaffold serves as both an inspiration and a practical guide for the next generation of drug discovery professionals.

References

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]

- 10. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AgroPages-The story of Benzimidazole fungicides-Agricultural news [news.agropages.com]

- 12. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Short History of Fungicides [apsnet.org]

- 14. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Analysis of Benzimidazole Derivatives: A Case Study of 2-Phenyl-1H-benzimidazole

Introduction

Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in the fields of medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, make them a focal point of drug discovery and development. Understanding the electronic structure, reactivity, and spectroscopic properties of these molecules is paramount for designing novel compounds with enhanced efficacy. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating these properties at the molecular level.

This technical guide provides an in-depth overview of the computational and experimental methodologies used to characterize benzimidazole derivatives. Due to a lack of specific published research on "1H-benzimidazol-2-ylmethyl 4-aminobenzoate," this paper will use the extensively studied 2-phenyl-1H-benzimidazole as a representative case study. The principles and protocols detailed herein are directly applicable to the analysis of the requested compound and other related benzimidazole structures.

Synthesis and Experimental Characterization

A foundational aspect of any quantum chemical study is the synthesis and experimental validation of the compound's structure.

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

A common and efficient method for synthesizing 2-phenyl-1H-benzimidazole involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

Typical Protocol:

-

A solution of o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) is prepared in a suitable solvent, such as dioxane (5 mL).

-

A catalyst, for instance, 10 mol% of Ni(acac)₂, and a reducing agent like polymethylhydrosiloxane (PMHS, 150 mol%) are added to the solution.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) under an air atmosphere for a specified duration, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The final product is purified using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield 2-phenyl-1H-benzimidazole as an off-white solid.

Experimental Data: Spectroscopic Characterization

Experimental spectra provide the benchmark against which computational results are validated.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for confirming the chemical structure of the synthesized compound. The chemical shifts are typically recorded in deuterated solvents like DMSO-d₆.

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| 12.92 (bs, 1H) | N-H (benzimidazole) |

| 8.19 (d, J=7.2 Hz, 2H) | Phenyl H (ortho) |

| 7.60–7.48 (m, 5H) | Phenyl H (meta, para) & Benzimidazole H |

| 7.22–7.20 (m, 2H) | Benzimidazole H |

| Data sourced from multiple studies, slight variations may exist. | |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Vibrational Assignment |

| ~3440 | N-H stretching |

| ~1625 | C=N stretching |

| ~1490-1550 | C=C aromatic ring stretching |

| ~1310 | C-N stretching |

| ~750 | C-H out-of-plane bending |

| Data represents typical values from literature. |

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insight into the molecular geometry, electronic structure, and reactivity.

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust method for studying the electronic properties of molecules. The B3LYP functional combined with a 6-31G* or higher basis set is commonly employed for benzimidazole derivatives.

Typical Workflow:

-

Structure Optimization: The initial molecular structure of 2-phenyl-1H-benzimidazole is drawn and optimized to its lowest energy conformation using a DFT method (e.g., B3LYP/6-311G(d,p)).

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated.

-

Data Analysis: The calculated geometric parameters (bond lengths, angles), vibrational frequencies, and electronic properties are compared with experimental data. Further analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) can be performed to understand charge distribution and reactivity.

An In-depth Technical Guide to the Potential Therapeutic Targets of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Disclaimer: As of November 2025, there is no publicly available research specifically detailing the biological activity or therapeutic targets of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. This guide, therefore, presents a predictive analysis based on the well-documented therapeutic activities of its core chemical moieties: the 2-aminomethyl benzimidazole scaffold and the 4-aminobenzoate (para-aminobenzoic acid, PABA) ester group. This document is intended to serve as a foundational resource for researchers and drug development professionals, outlining hypothesized targets and a strategic experimental approach to elucidate the compound's therapeutic potential.

Executive Summary

This compound is a novel chemical entity that strategically combines two pharmacologically significant scaffolds. The benzimidazole ring is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of activities including anticancer, antimicrobial, and anthelmintic effects.[1][2] The 2-substituted benzimidazoles, in particular, are known to interact with critical cellular targets like tubulin and various kinases.[3][4][5] Concurrently, 4-aminobenzoate derivatives are recognized for their roles in antimicrobial chemotherapy and as modulators of key enzymes. This guide posits that the primary therapeutic potential of this compound likely lies in the realms of oncology and infectious diseases. The principal hypothesized targets include tubulin , receptor tyrosine kinases (RTKs) , and bacterial DNA gyrase/topoisomerase IV .

Hypothesized Therapeutic Targets and Mechanisms of Action

Anticancer Activity

The structural similarity of the benzimidazole core to purine nucleosides allows it to interact with a wide array of biological targets, including enzymes and receptors.[2]

A significant body of evidence points to benzimidazole derivatives as potent inhibitors of tubulin polymerization.[3][4][6] These agents typically bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3] The 2-aminomethyl benzimidazole scaffold is integral to this activity.

Caption: Hypothesized Mechanism of Tubulin Inhibition.

Several 2-(aminomethyl)benzimidazole derivatives have been investigated as potential inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5][7] These kinases are often overexpressed in various cancers, and their inhibition can block downstream signaling pathways crucial for cell proliferation and survival. The target compound could act as an ATP-competitive inhibitor at the kinase domain.

Caption: Potential Inhibition of RTK Signaling Pathways.

Antimicrobial Activity

The benzimidazole scaffold is a common feature in many antimicrobial agents.[1][2] The mechanism often involves the inhibition of essential bacterial enzymes. The addition of the 4-aminobenzoate moiety, a known pharmacophore in antimicrobial drugs (e.g., sulfonamides), may enhance or confer antibacterial properties.

Benzimidazole-quinolone hybrids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, repair, and recombination. By binding to these enzymes, the compound could induce breaks in the bacterial chromosome, leading to cell death.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is unavailable. The following tables summarize data for structurally related benzimidazole derivatives to provide a benchmark for potential efficacy.

Table 1: Anticancer Activity of Related Benzimidazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Benzimidazole Carboxamides | SK-Mel-28 (Melanoma) | IC₅₀ | 2.55 | [3] |

| Benzimidazole Carboxamides | A549 (Lung) | IC₅₀ | 17.89 | [3] |

| Benzimidazole-based Tubulin Inhibitor | HeLa (Cervical) | IC₅₀ | 1.48 | [4] |

| Benzimidazole-based Tubulin Inhibitor | MCF-7 (Breast) | IC₅₀ | 1.47 | [4] |

| 1H-benzimidazol-2-yl hydrazones | MCF-7 (Breast) | IC₅₀ | Low micromolar | [8] |

| 1H-benzimidazol-2-yl hydrazones | AR-230 (Leukemia) | IC₅₀ | Low micromolar | [8] |

Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Benzimidazole-hydrazones | Candida species | MIC | - | [9] |

| 2-Substituted Benzimidazoles | Bacillus cereus | Inhibition Zone | >12 mm | |

| Benzimidazole Derivatives | Escherichia coli | MIC | - | |

| Benzimidazole Derivatives | Staphylococcus aureus | MIC | - | [1] |

Note: MIC values were not consistently reported in the review articles, with activity often described qualitatively.

Proposed Experimental Protocols

To systematically evaluate the therapeutic potential of this compound, a tiered experimental approach is recommended.

Caption: Proposed Experimental Workflow for Target Validation.

Tier 1: Primary Screening

-

In Vitro Anticancer Screening:

-

Protocol: Utilize the National Cancer Institute's NCI-60 human tumor cell line screen. Alternatively, a smaller panel including representative lines for lung (e.g., A549), breast (e.g., MCF-7), colon (e.g., HCT-116), and melanoma (e.g., SK-Mel-28) can be used.

-

Methodology: Employ a colorimetric viability assay such as MTT or MTS. Cells are seeded in 96-well plates, treated with a range of concentrations of the test compound for 48-72 hours. Absorbance is measured to determine cell viability and calculate the IC₅₀ (half-maximal inhibitory concentration).

-

-

In Vitro Antimicrobial Screening:

-

Protocol: Test the compound against a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species, as well as fungal strains (Candida albicans).

-

Methodology: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines. The compound is serially diluted in 96-well plates containing microbial culture, and the lowest concentration that inhibits visible growth after incubation is recorded as the MIC.

-

Tier 2: Mechanism of Action (MoA) Elucidation

If significant activity is observed in Tier 1, proceed to MoA studies.

-

Tubulin Polymerization Assay (if anticancer activity is confirmed):

-

Protocol: Use a commercially available cell-free tubulin polymerization assay kit (e.g., fluorescence-based).

-

Methodology: Purified tubulin is incubated with the test compound in a polymerization-promoting buffer. The extent of polymerization is monitored over time by measuring the increase in fluorescence. Known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) should be used as controls. An IC₅₀ for polymerization inhibition can be determined.

-

-

Cell Cycle Analysis:

-

Protocol: Treat a sensitive cancer cell line (identified in Tier 1) with the compound at its IC₅₀ concentration for 24-48 hours.

-

Methodology: Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content per cell is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Accumulation in the G2/M phase would support a tubulin-targeting mechanism.

-

-

Kinase Inhibition Assays:

-

Protocol: Screen the compound against a panel of kinases, with a focus on RTKs like EGFR and VEGFR.

-

Methodology: Use in vitro kinase assay kits, which typically measure the phosphorylation of a substrate peptide via methods like ELISA, fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay). This will determine the compound's inhibitory activity and selectivity.

-

Conclusion

While this compound remains an uncharacterized molecule, its constituent chemical scaffolds provide a strong rationale for investigating its potential as an anticancer and/or antimicrobial agent. The most promising therapeutic targets are hypothesized to be tubulin and receptor tyrosine kinases for oncology applications, and bacterial topoisomerases for infectious diseases. The outlined experimental workflow provides a clear and logical path for researchers to systematically screen, identify, and validate the therapeutic potential and mechanism of action of this novel compound. The data from related structures suggest that potent activity in the low micromolar range is an achievable outcome.

References

- 1. isca.me [isca.me]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. researchgate.net [researchgate.net]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for the Laboratory Synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The ester functional group, when combined with the benzimidazole scaffold, can modulate the compound's physicochemical properties, such as solubility and bioavailability. This document provides a detailed two-step protocol for the laboratory synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a compound of interest for screening in drug discovery programs. The synthesis involves the initial preparation of the key intermediate, 2-(chloromethyl)-1H-benzimidazole, followed by its esterification with 4-aminobenzoic acid.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

-

Step 1: Phillips Condensation - Synthesis of 2-(chloromethyl)-1H-benzimidazole from o-phenylenediamine and chloroacetic acid.

-

Step 2: Nucleophilic Substitution - Esterification of 2-(chloromethyl)-1H-benzimidazole with potassium 4-aminobenzoate (formed in situ) to yield the final product.

Figure 1: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole

This procedure is adapted from the well-established Phillips condensation method.[1][2]

Materials:

-

o-Phenylenediamine

-

Chloroacetic Acid

-

4N Hydrochloric Acid (HCl)

-

Ammonium Hydroxide solution (or 10% Sodium Hydroxide)

-

Methanol

-

Standard reflux apparatus, magnetic stirrer, filtration apparatus.

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-phenylenediamine (e.g., 5.4 g, 0.05 mol) and chloroacetic acid (e.g., 5.7 g, 0.06 mol).

-

Add 100 mL of 4N hydrochloric acid to the flask.

-

Heat the mixture to reflux and maintain for 4-6 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water.

-

While stirring vigorously, slowly add ammonium hydroxide solution (or another suitable base) dropwise until the pH of the solution reaches 8-9.

-

A precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Dry the crude product. For purification, recrystallize the solid from methanol to obtain 2-(chloromethyl)-1H-benzimidazole as a crystalline solid.

Step 2: Synthesis of this compound

This procedure involves a nucleophilic substitution reaction where the carboxylate of 4-aminobenzoic acid displaces the chloride from the intermediate synthesized in Step 1.[3]

Materials:

-

2-(chloromethyl)-1H-benzimidazole (from Step 1)

-

4-Aminobenzoic Acid (PABA)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Microwave reactor (optional) or standard heating/stirring apparatus.

Procedure:

-

In a microwave-safe reaction vessel or a round-bottom flask, add 2-(chloromethyl)-1H-benzimidazole (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add 20 mL of anhydrous dimethylformamide (DMF) and stir the suspension at room temperature for 30 minutes.

-

Add a catalytic amount (a pinch) of potassium iodide (KI).

-

Add 4-aminobenzoic acid (1.37 g, 10 mmol) to the reaction mixture.

-

Microwave Method: Seal the vessel and heat in a microwave reactor at a medium-low power level for 3-5 minutes. Conventional Method: Heat the mixture at 60-80 °C with stirring for 4-8 hours, monitoring completion by TLC.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

Table 1: Summary of Reactants and Conditions

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature | Time | Typical Yield |

|---|---|---|---|---|---|---|---|

| 1 | o-Phenylenediamine | Chloroacetic Acid | 4N HCl | Water | Reflux (~100 °C) | 4-6 h | 80-85%[2] |

| 2 | 2-(chloromethyl)-1H-benzimidazole | 4-Aminobenzoic Acid | K₂CO₃, KI | DMF | 60-80 °C or MW | 3-5 min (MW) / 4-8 h (Conv.) | Not Reported |

Table 2: Expected Characterization Data for this compound

| Property | Expected Value / Observation |

|---|---|

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported; expected to be a distinct melting point upon purification. |

| IR (KBr, cm⁻¹) | ~3450-3350 (N-H stretch, amine), ~3200 (N-H stretch, imidazole), ~1710 (C=O stretch, ester), ~1600 (C=C stretch, aromatic), ~1270 (C-O stretch, ester) |

| ¹H NMR (DMSO-d₆) | Expected signals: δ ~5.5-6.0 (s, 2H, -CH₂-), δ ~6.6-8.0 (m, aromatic protons from both rings), δ ~12.5 (br s, 1H, imidazole N-H) |

| ¹³C NMR (DMSO-d₆) | Expected signals: δ ~65 (-CH₂-), δ ~110-155 (aromatic and imidazole carbons), δ ~166 (C=O, ester) |

| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 268.10 |

Mandatory Visualizations

Experimental Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis.

Logical Relationship Diagram (Reaction Mechanism)

Figure 3: Logical flow of the key chemical transformations.

References

Application Notes and Protocols for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate as a Potential Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The fused benzene and imidazole rings in their core structure allow for diverse substitutions, leading to varied pharmacological profiles.[4] This document provides detailed application notes and experimental protocols for the investigation of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate as a potential antimicrobial agent. While specific data for this exact compound is limited in publicly available literature, the provided protocols and data from closely related benzimidazole derivatives will serve as a comprehensive guide for its evaluation.

The proposed mechanism of action for many benzimidazole derivatives as antimicrobial agents involves the inhibition of essential cellular processes in microorganisms, such as nucleic acid synthesis or cell wall formation, leading to the disruption of cell growth and viability.[4][5]

Data Presentation

The following tables summarize representative antimicrobial activity and cytotoxicity data for benzimidazole derivatives structurally related to this compound. This data is intended to provide a comparative baseline for the evaluation of the target compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Benzimidazole Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 2-Substituted Benzimidazoles | Staphylococcus aureus | 50 | Ciprofloxacin | - |

| 2-Substituted Benzimidazoles | Escherichia coli | 50 | Ciprofloxacin | - |

| Benzimidazole-hydrazones | Candida albicans | 15.62 - 125 | Ketoconazole | - |

| Benzimidazole-pyrazoles | Micrococcus luteus | 7.81 | Ciprofloxacin | 7.81 |

| Benzimidazole-pyrazoles | Escherichia coli | 7.81 | Ciprofloxacin | 7.81 |

Note: Data is compiled from various sources on different benzimidazole derivatives and should be used for comparative purposes only.[1][6]

Table 2: Cytotoxicity Data (IC50) of Related Benzimidazole Derivatives

| Compound Type | Cell Line | IC50 (µM) |

| Benzimidazole-hydrazones | Artemia salina | 126.33 - 368.72 |

| Benzimidazole derivatives | - | - |

Note: Cytotoxicity can vary significantly based on the specific derivative and cell line used.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.[7][8][9][10]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound (test compound)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing 3-5 mL of MHB.

-

Incubate the culture at 37°C for 2-6 hours until it reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the bacterial suspension with sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

-

Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the bactericidal effect of the compound.[11][12][13]

Materials:

-

MIC plate from Protocol 1

-

Nutrient agar plates

-

Sterile pipette tips

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-15 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh nutrient agar plate.

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial growth on the agar plate.

-

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT assay to evaluate the cytotoxicity of the compound on a mammalian cell line.[14][15][16]

Materials:

-

96-well cell culture plates

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for 24-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Visualizations

The following diagrams illustrate the experimental workflow and a generalized signaling pathway for the antimicrobial action of benzimidazole derivatives.

Caption: Experimental workflow for antimicrobial and cytotoxicity testing.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Determination of the MIC and minimum bactericidal concentration (MBC). [bio-protocol.org]

- 13. microchemlab.com [microchemlab.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

Application of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in Cancer Research: A General Guideline Based on Structurally Related Benzimidazole Derivatives

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific application of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in cancer research. The following application notes and protocols are therefore based on the well-documented anticancer properties of structurally related benzimidazole derivatives. These should be regarded as a general framework for the initial investigation of this specific compound.

Application Notes

Introduction:

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer effects. Numerous benzimidazole derivatives have been reported to exhibit cytotoxicity against a wide range of cancer cell lines through various mechanisms of action. These mechanisms often include the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets such as tubulin, kinases, and topoisomerases.

The compound this compound contains the core benzimidazole structure, suggesting it may possess similar anticancer properties. The 4-aminobenzoate moiety could also influence its biological activity and target interactions. The following notes outline potential applications and research directions for this compound in oncology.

Potential Anticancer Applications:

Based on the activities of related compounds, this compound could be investigated as a potential therapeutic agent for various cancers, including but not limited to:

-

Breast Cancer: Several benzimidazole derivatives have demonstrated significant activity against breast cancer cell lines, including triple-negative subtypes.

-

Lung Cancer: Non-small cell lung cancer is a common target for novel benzimidazole compounds.

-

Colorectal Cancer: The antiproliferative and pro-apoptotic effects of benzimidazoles have been documented in colorectal cancer models.

-

Leukemia: Certain derivatives have shown promise in hematological malignancies.

Postulated Mechanisms of Action:

The anticancer activity of this compound could be mediated by one or more of the following pathways, which are common for this class of compounds:

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This is often characterized by the activation of caspases and DNA fragmentation.

-

Cell Cycle Arrest: It may cause a halt in the cell cycle progression at various checkpoints (e.g., G2/M or S phase), thereby preventing cancer cell proliferation.

-

Inhibition of Tubulin Polymerization: Like some established anticancer drugs, it might interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic catastrophe.

-

Kinase Inhibition: The benzimidazole scaffold is known to interact with the ATP-binding site of various kinases involved in cancer cell signaling, such as EGFR, VEGFR, or BRAF.

-

Topoisomerase Inhibition: The compound could potentially inhibit topoisomerase enzymes, leading to DNA damage and cell death.

Data Presentation

The following table is a template for summarizing quantitative data from in vitro anticancer screening of this compound.

| Cell Line | Cancer Type | IC₅₀ (µM) | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data | Data | Data | Data |

| MDA-MB-231 | Breast Adenocarcinoma | Data | Data | Data | Data |

| A549 | Non-Small Cell Lung Cancer | Data | Data | Data | Data |

| HCT116 | Colorectal Carcinoma | Data | Data | Data | Data |

| K562 | Chronic Myelogenous Leukemia | Data | Data | Data | Data |

Table 1: In Vitro Anticancer Activity of this compound. IC₅₀: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition; TGI: Total growth inhibition; LC₅₀: 50% lethal concentration. Data should be obtained from dose-response studies.

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the viability of cancer cells and to calculate the IC₅₀ value.

-

Methodology:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value using appropriate software.

-

2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the stained cells using a flow cytometer. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will be determined.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Methodology:

-

Treat cells with the compound as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

-

Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

4. Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins

-

Objective: To investigate the molecular mechanism of action by analyzing the expression of key proteins.

-

Methodology:

-

Treat cells with the compound and prepare total cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p53, p21, Cyclin B1, CDK1).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Mandatory Visualizations

Figure 1: A generalized workflow for the in vitro evaluation of this compound's anticancer properties.

Figure 2: A postulated signaling pathway for apoptosis induction by a benzimidazole derivative via the intrinsic pathway.

Figure 3: A potential mechanism for G2/M cell cycle arrest induced by a benzimidazole derivative.

Application Notes and Protocols: 1H-benzimidazol-2-ylmethyl 4-aminobenzoate as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazol-2-ylmethyl 4-aminobenzoate is a heterocyclic organic compound featuring a benzimidazole core linked to a 4-aminobenzoate moiety. The benzimidazole scaffold is a prominent pharmacophore and a versatile building block for fluorescent chemosensors due to its unique electronic properties, structural rigidity, and ability to participate in various fluorescence modulation mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). The 4-aminobenzoate group can further influence the photophysical properties and provide a potential binding site for analytes.

This document outlines the potential applications of this compound as a fluorescent probe, along with detailed protocols for its synthesis, characterization, and use in fluorescence-based assays.

Potential Applications

Based on the functionalities of the benzimidazole and 4-aminobenzoate moieties, this probe is hypothesized to be applicable in the following areas:

-

pH Sensing: The nitrogen atoms in the benzimidazole ring can be protonated or deprotonated in response to pH changes, which can significantly alter the fluorescence properties of the molecule, making it a potential candidate for monitoring pH in biological and environmental systems.[1][2]

-

Metal Ion Detection: The lone pair of electrons on the nitrogen atoms of the benzimidazole ring and the amino group of the 4-aminobenzoate can act as coordination sites for various metal ions.[3] This interaction can lead to fluorescence quenching or enhancement, enabling the selective detection of specific metal ions such as Zn²⁺, Cu²⁺, or Co²⁺.[3][4]

-

Anion Sensing: The N-H proton of the benzimidazole can act as a hydrogen bond donor, allowing for potential interaction with anions, leading to a detectable change in fluorescence.

-